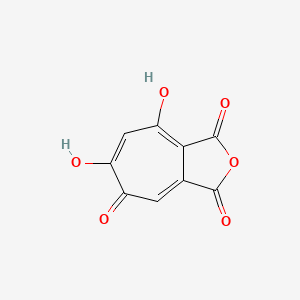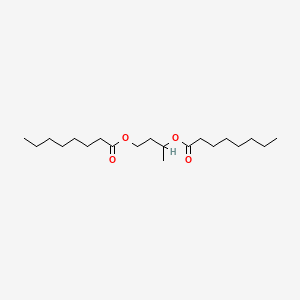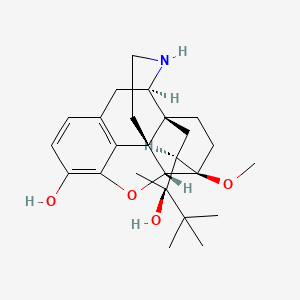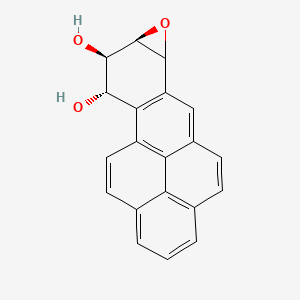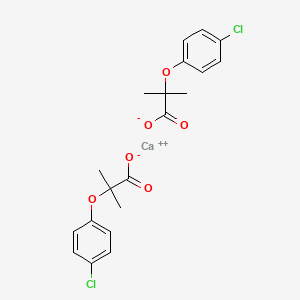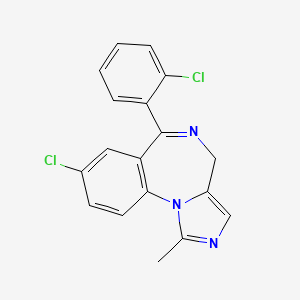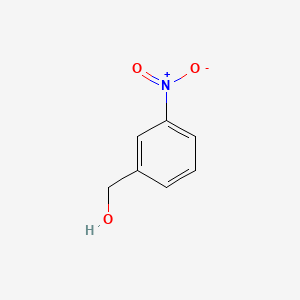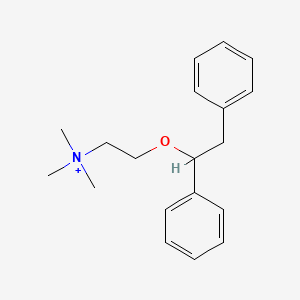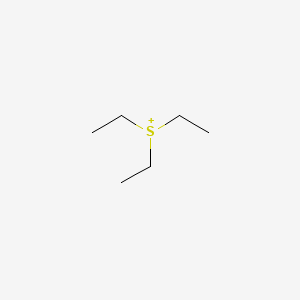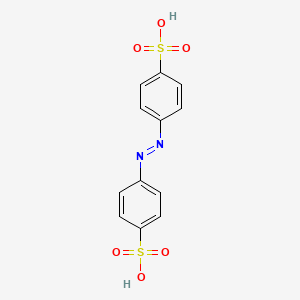
Benzenesulfonic acid, 4,4'-azobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4,4’-azobis-, also known as 4,4’-azobis(benzenesulfonic acid), is an organosulfur compound with the molecular formula C12H10N2O6S2. This compound is characterized by the presence of two benzenesulfonic acid groups connected by an azo linkage (N=N). It is a significant compound in the field of organic chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-azobis-, typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4,4’-azobis-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4,4’-azobis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage results in the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4,4’-azobis-, has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4,4’-azobis-, primarily involves the generation of free radicals. Upon thermal or photochemical decomposition, the azo linkage breaks, producing two benzenesulfonyl radicals. These radicals can initiate various chemical reactions, including polymerization and cross-linking processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group.
Azobenzene: Contains an azo linkage but lacks the sulfonic acid groups.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4,4’-azobis-, is unique due to the presence of both the azo linkage and the sulfonic acid groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical processes .
Propiedades
Número CAS |
2491-70-5 |
|---|---|
Fórmula molecular |
C12H10N2O6S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
Clave InChI |
BITYYJJEVOSYCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
| 2779-21-7 | |
Sinónimos |
4,4'-azobis(benzenesulfonic acid) 4-azophenylsulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


